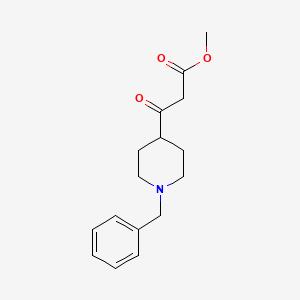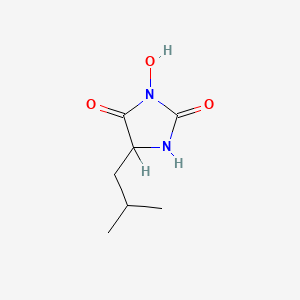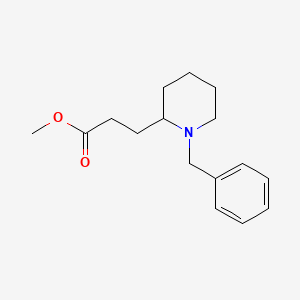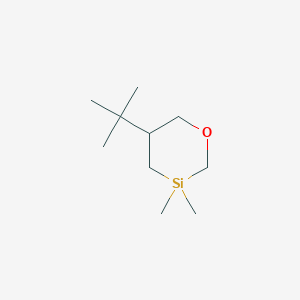
Naphthalene, decahydro-1,6-dimethyl-3-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, decahydro-1,6-dimethyl-3-octyl- is an organic compound with the molecular formula C20H38. It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, and it contains additional methyl and octyl substituents. This compound is part of the bicyclo[4.4.0]decane family and is known for its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene, decahydro-1,6-dimethyl-3-octyl- typically involves the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation reactors and efficient separation techniques to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity .
Types of Reactions:
Oxidation: Naphthalene, decahydro-1,6-dimethyl-3-octyl- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated hydrocarbons using hydrogen gas in the presence of metal catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Chlorine or bromine in the presence of light or heat.
Major Products:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Naphthalene, decahydro-1,6-dimethyl-3-octyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a solvent, lubricant, and intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of naphthalene, decahydro-1,6-dimethyl-3-octyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
- Naphthalene, decahydro-2,6-dimethyl-3-octyl-
- Naphthalene, decahydro-1,1-dimethyl-
- Decahydro-1,5-dimethylnaphthalene
Comparison: Naphthalene, decahydro-1,6-dimethyl-3-octyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. The presence of the octyl group, in particular, can influence its hydrophobicity and interaction with other molecules .
Propriétés
Numéro CAS |
56248-64-7 |
|---|---|
Formule moléculaire |
C20H38 |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
1,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-14-17(3)20-12-11-16(2)13-19(20)15-18/h16-20H,4-15H2,1-3H3 |
Clé InChI |
WYTZEEPRHZJJSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CC(C2CCC(CC2C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)

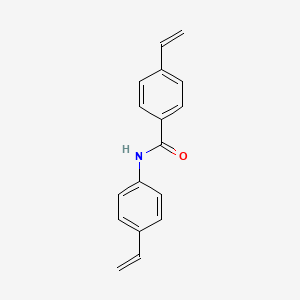
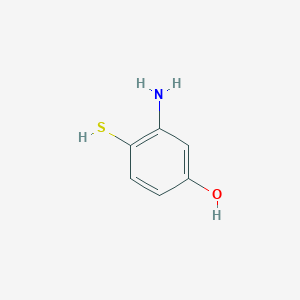
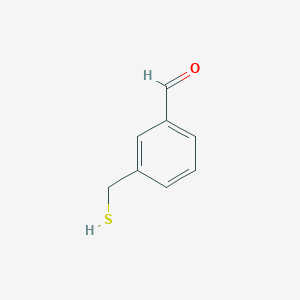
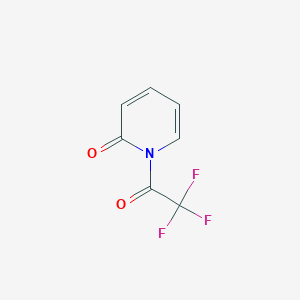
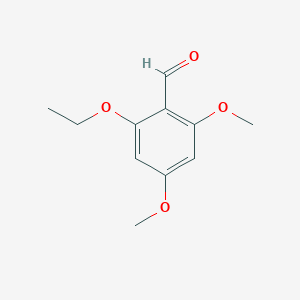
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
